3-[(3R)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride
Description
3-[(3R)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a piperidine ring and an oxazinanone ring
Properties
IUPAC Name |
3-[(3R)-piperidin-3-yl]-1,3-oxazinan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9-11(5-2-6-13-9)8-3-1-4-10-7-8;/h8,10H,1-7H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFQJNGIJIUSPS-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCOC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2CCCOC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazinanone Ring: The oxazinanone ring is formed by the reaction of the piperidine derivative with an appropriate carbonyl compound, such as an aldehyde or ketone, under controlled conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to ensure consistent product quality and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3R)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often under the influence of catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May yield reduced forms such as alcohols or amines.
Substitution: May yield substituted derivatives with different functional groups.
Scientific Research Applications
3-[(3R)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.
Pharmacology: Studied for its interactions with biological targets and its effects on physiological processes.
Chemical Biology: Used as a tool compound to study biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-[(3R)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in metabolic processes.
Altering Cellular Processes: Affecting cellular processes such as gene expression, protein synthesis, or cell signaling.
Comparison with Similar Compounds
3-[(3R)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds with similar piperidine ring structures but different functional groups.
Oxazinanone Derivatives: Compounds with similar oxazinanone ring structures but different substituents.
Other Heterocyclic Compounds: Compounds with different heterocyclic ring systems but similar biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of piperidine and oxazinanone rings, which confer distinct structural and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
